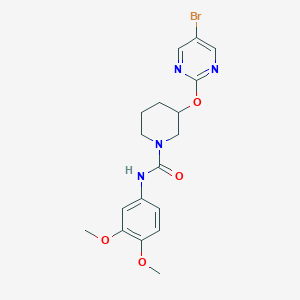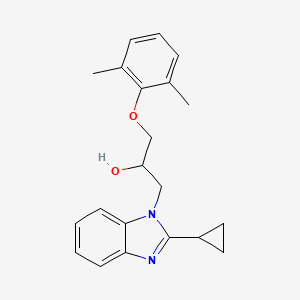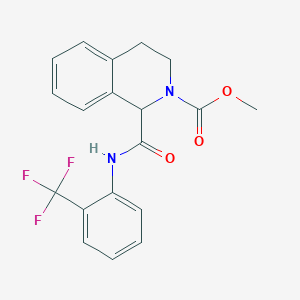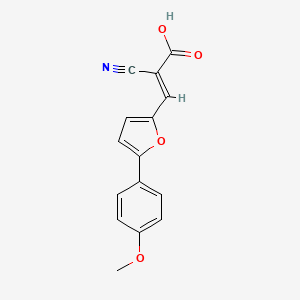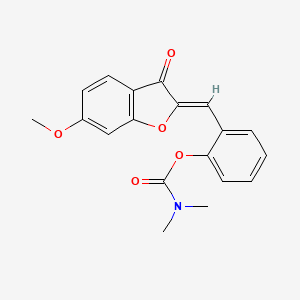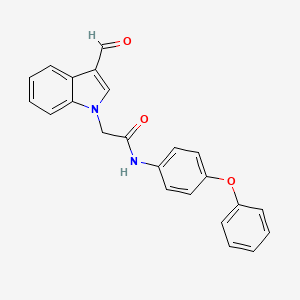
2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic molecule that appears to be related to various research areas, including flavoring substances, adrenergic receptor agonists, anti-inflammatory drugs, hydrogen bond studies, and antioxidant properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with indole acetamide structures have been synthesized and evaluated for different biological activities.
Synthesis Analysis
The synthesis of related indole acetamide derivatives involves various chemical reactions. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of dry dichloromethane, lutidine, and TBTU . This method could potentially be adapted for the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is characterized using various spectroscopic techniques such as MS, FT-IR, NMR, UV-visible, and elemental analysis . Single crystal X-ray diffraction studies can determine the three-dimensional structure, while density functional theory calculations can optimize the geometry of the compound . These techniques would be essential in analyzing the molecular structure of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide.
Chemical Reactions Analysis
Indole acetamide derivatives can participate in various chemical reactions. For example, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involved reactions starting from aminonitrophenols and aminochlorophenols . Similarly, the synthesis of antioxidant indole acetamide derivatives involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These reactions could provide insights into the chemical reactivity of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives can be inferred from their synthesis and molecular structure. For instance, the antioxidant activity of certain indole acetamide derivatives was evaluated using FRAP and DPPH methods, indicating that the presence of halogens on the phenyl ring can significantly influence activity . The anti-inflammatory activity of another indole acetamide derivative was confirmed through in silico modeling, targeting the COX-1 and COX-2 domains . These studies suggest that the physical and chemical properties of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide could be similarly analyzed to determine its potential biological activities.
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. Material Safety Data Sheets (MSDS) are often used as a source of information.
Zukünftige Richtungen
This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and might not apply to all compounds. If you have access to scientific databases or a library, they might have more information on this specific compound.
Eigenschaften
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-16-17-14-25(22-9-5-4-8-21(17)22)15-23(27)24-18-10-12-20(13-11-18)28-19-6-2-1-3-7-19/h1-14,16H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXREHXDCNSLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

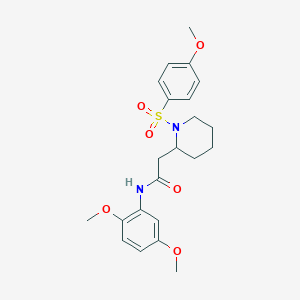
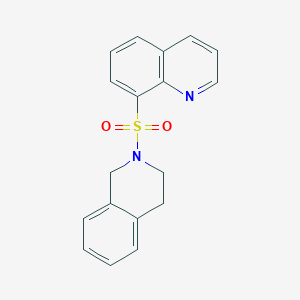
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
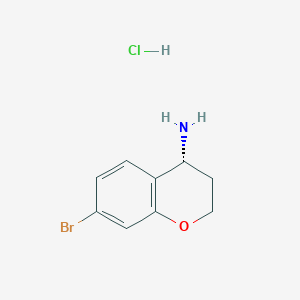
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
